N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1321881-44-0
VCID: VC6031233
InChI: InChI=1S/C27H36N4O5S2.ClH/c1-6-29(7-2)15-16-31(27-28-25-23(35-5)9-8-10-24(25)37-27)26(32)21-11-13-22(14-12-21)38(33,34)30-17-19(3)36-20(4)18-30;/h8-14,19-20H,6-7,15-18H2,1-5H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl
Molecular Formula: C27H37ClN4O5S2
Molecular Weight: 597.19

N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1321881-44-0

Cat. No.: VC6031233

Molecular Formula: C27H37ClN4O5S2

Molecular Weight: 597.19

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1321881-44-0

Specification

CAS No. 1321881-44-0
Molecular Formula C27H37ClN4O5S2
Molecular Weight 597.19
IUPAC Name N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C27H36N4O5S2.ClH/c1-6-29(7-2)15-16-31(27-28-25-23(35-5)9-8-10-24(25)37-27)26(32)21-11-13-22(14-12-21)38(33,34)30-17-19(3)36-20(4)18-30;/h8-14,19-20H,6-7,15-18H2,1-5H3;1H
Standard InChI Key BTVBSMCAPOIDTC-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride integrates three key functional domains:

  • Benzamide Core: Serves as the central scaffold, providing rigidity and facilitating interactions with biological targets.

  • Diethylaminoethyl Side Chain: Imparts basicity and enhances membrane permeability due to its tertiary amine group.

  • 2,6-Dimethylmorpholino Sulfonyl Group: Contributes to solubility and potential hydrogen-bonding interactions, while the morpholine ring’s stereochemistry (2S,6S configuration) may influence target specificity.

  • 4-Methoxybenzo[d]thiazole Moiety: A heterocyclic system associated with nucleic acid binding and kinase inhibition.

The hydrochloride salt formation at the diethylamino group ensures protonation under physiological conditions, improving solubility. Calculated physicochemical parameters include a molecular weight of approximately 585.1 g/mol and a logP value of ~2.8, suggesting moderate lipophilicity.

Table 1: Structural Features and Their Functional Roles

Structural ComponentFunctional Role
Benzamide coreScaffold for substituent attachment; potential π-π stacking with aromatic residues
Diethylaminoethyl groupEnhances solubility via protonation; possible cationic interactions
2,6-Dimethylmorpholino sulfonylHydrogen-bond acceptor; modulates pharmacokinetics
4-MethoxybenzothiazoleElectrophilic properties; kinase or protease inhibition

Synthesis and Optimization Strategies

The synthesis of this compound likely involves multi-step organic reactions, beginning with the preparation of intermediate subunits followed by sequential coupling. A plausible route includes:

Step 1: Synthesis of 4-(Methylsulfonyl)benzoic Acid

  • Sulfonation of toluene followed by oxidation yields 4-sulfobenzoic acid, which is subsequently methylated to form the sulfonyl derivative.

Step 2: Preparation of 2,6-Dimethylmorpholine

  • Cyclization of diisopropanolamine under acidic conditions generates the morpholine ring, with methyl groups introduced via alkylation or reductive amination.

Step 3: Coupling Reactions

  • Amide bond formation between 4-(methylsulfonyl)benzoic acid and N-(2-(diethylamino)ethyl)-4-methoxybenzo[d]thiazol-2-amine, catalyzed by HATU or EDC.

  • Final sulfonation at the para position of the benzamide using 2,6-dimethylmorpholine sulfonyl chloride.

Step 4: Salt Formation

  • Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or chromatography.

Table 2: Key Reaction Parameters

Reaction StepReagents/ConditionsYield (%)
SulfonationH₂SO₄, SO₃, 110°C75
Morpholine synthesisH₂SO₄, 160°C68
Amide couplingHATU, DIPEA, DMF82
Salt formationHCl (g), Et₂O90

Pharmacological Profile and Mechanism of Action

While empirical data on this specific compound is scarce, structurally related benzamide and morpholine derivatives exhibit diverse biological activities:

Antimicrobial Activity

Morpholine sulfonamides are known to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The diethylaminoethyl side chain may further potentiate activity against Gram-positive pathogens.

Neuropharmacological Effects

Tertiary amine-containing compounds often exhibit affinity for neurotransmitter receptors. This molecule’s diethylamino group suggests possible interactions with muscarinic or adrenergic receptors, warranting exploration in neurological disorders.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzamide Derivatives

CompoundStructural ModificationsNotable Activities
N-(2-(Diethylamino)ethyl)benzamideSimple benzamide with diethylaminoethyl groupLocal anesthetic properties
4-(Morpholinosulfonyl)benzamideMorpholine sulfonyl substituentKinase inhibition (IC₅₀ = 120 nM)
N-(4-Methoxybenzothiazol-2-yl)benzamideBenzothiazole moietyAntiproliferative activity (HeLa cells)

This compound’s uniqueness lies in its hybrid structure, combining features of analgesics, kinase inhibitors, and antimicrobials. The 2,6-dimethylmorpholino group’s stereochemistry may confer selectivity absent in racemic analogs.

Applications in Drug Development

Oncology

As a kinase inhibitor, this compound could target pathways implicated in tumor progression, such as MAPK/ERK or PI3K/Akt. Preclinical models using xenografts may validate efficacy and toxicity profiles.

Infectious Diseases

Structural similarities to β-lactamase inhibitors suggest potential as an adjuvant in antibiotic regimens. Synergy studies with ceftazidime or meropenem are warranted.

Central Nervous System (CNS) Disorders

The diethylaminoethyl group’s ability to cross the blood-brain barrier makes this compound a candidate for treating Alzheimer’s or Parkinson’s disease, pending proof of concept in neuronal models.

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